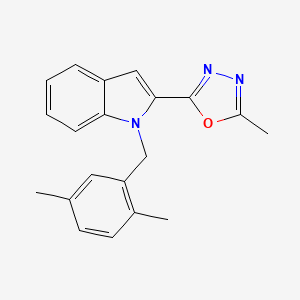

1-(2,5-dimethylbenzyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(2,5-dimethylbenzyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is a complex molecule that is likely to be of interest due to its indole core and oxadiazole moiety. Indoles and oxadiazoles are prominent scaffolds in medicinal chemistry, often associated with a variety of biological activities. The indole moiety is a common core in natural products and pharmaceuticals, while oxadiazoles are known for their diverse pharmacological properties, including antioxidant and enzyme inhibition activities .

Synthesis Analysis

The synthesis of related indole and oxadiazole derivatives has been reported in the literature. For instance, the synthesis of 2-(indol-2-yl)-1,3,4-oxadiazoles involves cyclodehydration of carbohydrazides, which are derived from methyl indole-2-carboxylates . Another related synthesis involves the catalytic hydrogenation of 1,2,4-oxadiazoles to form 2-(acylamino)indoles, which can further undergo transformation to novel heterocyclic ring systems . Although the exact synthesis of this compound is not described, these methods provide insight into potential synthetic routes that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of indole and oxadiazole derivatives is often confirmed by spectroscopic methods such as NMR, FT-IR, and mass spectrometry . X-ray crystallographic analysis can also be employed to determine the precise three-dimensional arrangement of atoms within the molecule . The structure of the compound would likely exhibit characteristic signals in these spectroscopic techniques, indicative of its indole and oxadiazole fragments.

Chemical Reactions Analysis

Indole and oxadiazole derivatives can participate in various chemical reactions. The indole moiety can undergo electrophilic substitution reactions, while oxadiazoles can engage in nucleophilic attacks or act as ligands in coordination chemistry . The specific reactivity of this compound would depend on the electronic and steric effects of the substituents on the indole and oxadiazole rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole and oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents can alter these properties significantly. For example, the introduction of methyl groups can increase lipophilicity, which may affect the compound's solubility in various solvents . The compound's stability could be assessed through stress testing under different conditions, such as exposure to light, heat, and various pH levels.

Applications De Recherche Scientifique

Antimicrobial Properties

- Antimicrobial Potential : Compounds related to 1-(2,5-dimethylbenzyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole have shown significant antimicrobial properties. For instance, derivatives of Indole, including those with oxadiazole structures, have been screened for antimicrobial potential (Kalshetty, Gani, & Kalashetti, 2012).

Antioxidant and Anticholinesterase Properties

- Antioxidant and Anticholinesterase Activities : Novel indole-2-carbohydrazides and oxadiazole scaffolds have been found to exhibit antioxidant properties and inhibit acetylcholinesterase, suggesting potential therapeutic applications in oxidative stress and neurological disorders (Bingul et al., 2019).

Anticancer Properties

- Antiproliferative Effects : Schiff bases derived from 1,3,4-thiadiazole compounds showed antiproliferative properties against cancer cell lines, with some compounds exhibiting high DNA protective ability against oxidative stress (Gür et al., 2020).

- Anticancer Activity : Indole derivatives containing 1,3,4-oxadiazole have been synthesized and screened for their anticancer activity. Some of these compounds demonstrated remarkable cytotoxic activity against tumor cell lines (Wang et al., 2012).

Synthesis and Biological Screening

- Novel Indole Derivatives : The synthesis and biological screening of novel indole derivatives containing 1,3,4-oxadiazole have been conducted. These compounds exhibited anti-inflammatory and antiproliferative activities, suggesting potential pharmaceutical applications (Rapolu et al., 2013).

Propriétés

IUPAC Name |

2-[1-[(2,5-dimethylphenyl)methyl]indol-2-yl]-5-methyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c1-13-8-9-14(2)17(10-13)12-23-18-7-5-4-6-16(18)11-19(23)20-22-21-15(3)24-20/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZJXHXUADSLDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2530569.png)

![1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2530577.png)

![1-{[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}-2-methylindoline](/img/structure/B2530580.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2530582.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2530588.png)

![2-(4-methoxyphenyl)-7-methyl-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2530589.png)